![molecular formula C16H16F3N3O3 B5506473 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

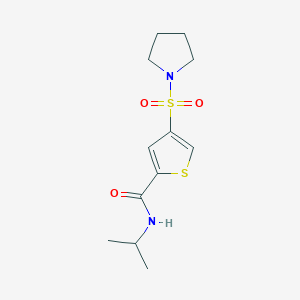

"4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine" is a chemical compound that incorporates elements like morpholine, trifluoromethyl group, and a pyrazol moiety. This compound is of interest due to its potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including cyclocondensation, Mannich reaction, and others. For example, a related compound was synthesized through a two-step process involving cyclocondensation reaction of morpholine-substituted β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride (Kumar et al., 2020).

Molecular Structure Analysis

Compounds with similar structural features have been analyzed using X-ray crystallography, revealing specific dihedral angles and conformations. For instance, an analogous compound showed dihedral angles formed between different rings and the morpholine moiety, as determined by X-ray analysis (Duan et al., 2014).

Chemical Reactions and Properties

Morpholine derivatives often undergo reactions such as nucleophilic substitution, condensation, and reactions with various reagents, which can significantly alter their chemical properties. The benzofuran-morpholinomethyl-pyrazoline hybrids, for example, were synthesized via reactions with α,β-unsaturated carbonyl compounds (Hassan et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Compounds incorporating morpholine and methoxyphenyl groups have been synthesized and evaluated for their biological activities. For instance, derivatives of morpholine have shown potential as molluscicidal agents, highlighting their application in pest control and agricultural research (Duan et al., 2014). Similarly, morpholine-based compounds have been synthesized for antimicrobial studies, with some showing good or moderate activities against various microorganisms (Bektaş et al., 2010). These studies suggest potential applications in developing new antimicrobial agents.

Vasorelaxant Agents

The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids and their evaluation as vasorelaxant agents indicate the potential application in cardiovascular research. These compounds have shown significant vasodilatation properties, which could be useful in the development of new therapeutic agents for cardiovascular diseases (Hassan et al., 2014).

Anti-Breast Cancer Activity

The design, synthesis, and molecular docking studies of morpholine derivatives have also been explored for their anti-breast cancer activity. One such study demonstrated that a synthesized morpholine-containing compound exhibited better anticancer activity against MCF7 cells compared to a standard drug (Kumar et al., 2020). This suggests the role of morpholine derivatives in cancer research, particularly in identifying new therapeutic molecules.

Material Science and Imaging

In material science and imaging applications, morpholine derivatives have been synthesized for potential use as positron emission tomography (PET) ligands for imaging specific enzymes related to diseases like Parkinson's (Wang et al., 2017). This highlights the compound's relevance in diagnostic research and the development of imaging agents.

Heterocycle Compound Applications in Medical Treatment

The nursing and treatment applications of heterocycle compounds against conditions like children's bronchial pneumonia demonstrate the potential medical applications of these molecules (Ding & Zhong, 2022). Such research indicates the versatility of morpholine and related compounds in developing new treatments for respiratory diseases.

Eigenschaften

IUPAC Name |

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-24-13-5-3-2-4-12(13)22-9-11(8-20-22)15(23)21-6-7-25-14(10-21)16(17,18)19/h2-5,8-9,14H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJCRWHCTRBREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)